molecular formula C48H72O14 B13841714 (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Cat. No.: B13841714
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-MWEOTIHASA-N
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Description

The compound “(1’R,2R,3S,4’S,6S,8’R,10’E,12’S,13’S,14’E,20’R,21’R,24’S)-2-[(2S)-butan-2-yl]-21’,24’-dihydroxy-12’-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11’,13’,22’-tetramethylspiro[2,3-dihydropyran-6,6’-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2’-one” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of multiple functional groups. Common techniques might include:

    Cyclization reactions: to form the spiro and oxane rings.

    Hydroxylation: and to introduce hydroxyl and methoxy groups.

    Stereoselective synthesis: to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to accelerate reactions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: to form ketones or aldehydes.

    Reduction: to form alcohols.

    Substitution: reactions to replace functional groups.

Common Reagents and Conditions

Typical reagents might include:

    Oxidizing agents: like potassium permanganate.

    Reducing agents: like lithium aluminum hydride.

    Acids and bases: to catalyze substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds might be used as:

    Building blocks: for more complex molecules.

    Catalysts: in various reactions.

Biology

In biology, they might be studied for their:

    Enzyme inhibition: properties.

    Interaction with biological macromolecules: .

Medicine

In medicine, these compounds could be investigated for their:

    Pharmacological activities: such as anti-inflammatory or anticancer properties.

Industry

In industry, they might be used in:

    Material science: for the development of new materials.

    Agriculture: as potential pesticides or herbicides.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as:

    Enzymes: where it might act as an inhibitor.

    Receptors: where it might act as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with spiro and oxane rings, such as:

  • Spirooxindoles
  • Spirocyclic lactones

Uniqueness

The uniqueness of the compound lies in its specific configuration and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C48H72O14

Molecular Weight

873.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

RRZXIRBKKLTSOM-MWEOTIHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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